n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine
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Overview
Description
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a biphenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine typically involves the reaction of 2-phenylcyclopropanamine with a biphenyl derivative. One common method is the condensation of 2-phenylcyclopropanamine with benzaldehyde in the presence of molecular sieves and a suitable solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropanamine: This compound is structurally similar but lacks the biphenyl group.
Biphenyl: A simpler compound consisting of two connected phenyl rings without the cyclopropane moiety
Uniqueness
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-[(2-phenylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-9-5-4-8-14(16)12-17-15-10-11-15/h1-9,15,17H,10-12H2 |
InChI Key |
AHKBJHKNQWGBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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